molecular formula C18H16N2O2S2 B2593186 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 379243-69-3

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2593186
CAS No.: 379243-69-3
M. Wt: 356.46
InChI Key: QDKCBSWGQJBNQA-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework comprising a benzodioxin ring fused with a thia-diaza bicyclic system. The structure includes a sulfur atom at position 8 (8-thia) and nitrogen atoms at positions 4 and 6 (4,6-diaza), forming a rigid polycyclic scaffold. The 2,3-dihydro-1,4-benzodioxin moiety is substituted at the 6-position with a sulfanyl group, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-2-4-15-12(3-1)16-17(19-10-20-18(16)24-15)23-11-5-6-13-14(9-11)22-8-7-21-13/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKCBSWGQJBNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The sulfanyl and thia-diazatricyclo moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences and similarities between the target compound and related molecules from the literature:

Compound Name Core Framework Heteroatoms Substituents Potential Applications
Target Compound Tricyclo[7.4.0.0²,⁷]trideca-tetraene 1 S, 2 N, 2 O 2,3-dihydro-1,4-benzodioxin-6-sulfanyl Unknown (inferred: bioactive motifs)
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-phenyl-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin Chromeno[7,8-d][1,3]benzodioxocin 2 O (benzodioxocin) 3,4-dihydroxyphenyl, phenyl Antioxidant or receptor-binding
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic sulfur-nitrogen scaffold 2 S, 1 N, 1 O (methoxy) 4-methoxyphenyl Antimicrobial or enzyme inhibition

Key Observations :

  • Heteroatom Arrangement : The target compound’s 8-thia-4,6-diaza system contrasts with the 3,7-dithia-5-aza configuration in ’s tetracyclic compound. Sulfur atoms in these positions may confer distinct electronic properties, such as increased lipophilicity or redox activity .
  • Ring Strain: The tricyclo[7.4.0.0²,⁷] system likely imposes greater conformational rigidity compared to the chromeno-benzodioxocin framework in , which may limit binding flexibility in biological targets .

Research Findings from Analogous Systems

  • Benzodioxocin Derivatives: Chromeno-benzodioxocins (e.g., ’s compound) exhibit antioxidant activity due to phenolic hydroxyl groups, suggesting that the target compound’s lack of such groups may limit similar bioactivity unless the sulfanyl moiety compensates via alternative mechanisms .
  • Sulfur-Nitrogen Tetracyclics : Compounds like those in show moderate antimicrobial activity, attributed to sulfur’s electronegativity and the tetracyclic scaffold’s ability to intercalate biomolecules. The target’s tricyclic system may offer comparable interactions but with reduced steric bulk .

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene has garnered significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity through various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a benzodioxin moiety and a thia-diazatricyclo framework. The IUPAC name provides insight into its functional groups and stereochemistry.

PropertyValue
Molecular FormulaC27H17N3O3S2
Molecular Weight487.56 g/mol
CAS Number379244-60-7
InChIInChI=1S/C27H17N3O3S2

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit notable anticancer properties. For instance:

  • Case Study 1 : A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines (e.g., breast and colon cancer) through apoptosis induction mechanisms .
  • Mechanism of Action : The compound appears to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

  • Case Study 2 : In vitro assays revealed that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Structural FeatureActivity Impact
Presence of benzodioxin moietyEnhances anticancer activity
Thia linkageContributes to antimicrobial properties
Diazatricyclo frameworkInfluences binding affinity to biological targets

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound with various biological targets:

  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to protein targets involved in cancer progression and bacterial resistance mechanisms .

Experimental Validation

Experimental validation through high-throughput screening has confirmed the predicted activities:

  • High-throughput Screening Results : Identified as a lead compound with IC50 values in the low micromolar range against selected cancer cell lines .

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis of this tricyclic compound involves multi-step pathways, often leveraging nucleophilic substitution and cyclization reactions. Key steps include:

  • Thiol-Ether Formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-thiol with a halogenated tricyclic precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
  • Cyclization Optimization : Using catalysts like Pd/C for hydrogenation or LiAlH₄ for reduction of intermediate nitro groups, as demonstrated in analogous tricyclic systems (e.g., 61% yield via LiAlH₄ reduction in THF) .
  • Purification : Silica gel chromatography or recrystallization to isolate the product. Yield improvement strategies include solvent optimization (e.g., EtOAc/MeOH mixtures) and controlled temperature during exothermic steps .

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the tricyclic scaffold, sulfanyl linkage, and benzodioxin moiety. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help verify regiochemistry .
  • Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) to validate molecular formula, particularly for distinguishing isobaric intermediates .
  • X-ray Crystallography : For unambiguous structural confirmation, especially when synthesizing novel derivatives with potential stereochemical ambiguities .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways. For example, assess the electrophilicity of the sulfur atom in the benzodioxin moiety to predict nucleophilic attack sites .
  • AI-Driven Reaction Prediction : Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics, optimizing parameters (e.g., temperature, solvent polarity) for untested reactions .
  • Data-Driven Feedback : Implement machine learning to correlate experimental outcomes (e.g., yields, byproducts) with computational descriptors, refining predictive accuracy iteratively .

Advanced: How should researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?

Methodological Answer:

  • Statistical Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values in enzyme inhibition vs. cell-based assays) to identify outliers. Apply multivariate regression to isolate variables like solubility or metabolic instability .
  • Mechanistic Profiling : Use isotopic labeling (e.g., ³⁵S) to track metabolic degradation pathways, clarifying discrepancies between in vitro and in vivo results .
  • Collaborative Validation : Replicate studies across independent labs using standardized protocols (e.g., OECD guidelines) to minimize procedural variability .

Advanced: What experimental design principles apply to studying this compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications to the sulfanyl group or benzodioxin ring. Test against target proteins (e.g., kinases) using surface plasmon resonance (SPR) for binding affinity measurements .
  • High-Throughput Screening (HTS) : Employ fragment-based libraries in microplate assays to identify synergistic effects with known inhibitors .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to prioritize derivatives with optimal binding poses before synthesis, reducing resource expenditure .

Advanced: How can researchers optimize reaction conditions for hazardous intermediates in the synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in situ FTIR or Raman spectroscopy to monitor intermediates in real-time, minimizing exposure to unstable or toxic species .
  • Safety-by-Design : Use predictive software (e.g., CERIUS²) to model thermal stability of intermediates. Replace hazardous solvents (e.g., THF) with safer alternatives like 2-MeTHF .
  • Automated Flow Chemistry : Continuous-flow reactors reduce handling risks by isolating reactive intermediates (e.g., nitro compounds) within closed systems .

Advanced: What methodologies integrate experimental and computational data to refine reaction mechanisms?

Methodological Answer:

  • Microkinetic Modeling : Combine experimental rate data with DFT-derived activation barriers to construct microkinetic models, validating proposed mechanisms .
  • Multivariate Analysis : Apply principal component analysis (PCA) to datasets linking reaction parameters (e.g., pH, catalyst loading) with outcomes, identifying dominant variables .
  • Feedback Loops : Use platforms like ICReDD’s reaction path search tools, where experimental data inform computational refinements and vice versa .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Solvent Scalability : Transition from lab-scale solvents (e.g., DCM) to greener alternatives (e.g., cyclopentyl methyl ether) to meet industrial safety standards .
  • Catalyst Recovery : Immobilize catalysts (e.g., Pd on mesoporous silica) to enhance recyclability and reduce costs .
  • Thermal Management : Use jacketed reactors and controlled cooling to mitigate exothermic risks during cyclization steps .

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